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4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate
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Overview
Description
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate is a complex organic compound that features a piperazine ring substituted with benzyl, tert-butyl, and pyrrolidine-1-carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate typically involves multi-step organic reactionsThe pyrrolidine-1-carbonyl group is then introduced via an acylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines[5][5].
Scientific Research Applications
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Biological Activity
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core with various substituents that may contribute to its biological activity. The molecular formula is C18H26N2O5 with a molecular weight of approximately 350.41 g/mol. The structure includes a benzyl group, a tert-butyl group, and a pyrrolidine moiety, which are known to influence the compound's interaction with biological targets.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, heterocycles like piperazines have been shown to possess significant antiviral activity against various viruses, including hepatitis C and influenza viruses . The specific antiviral efficacy of this compound remains to be fully elucidated, but structural analogs suggest potential effectiveness.
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological properties. Compounds in this class have been linked to modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Given the presence of the piperazine ring in this compound, it may exhibit psychoactive effects worth examining in future studies.
Case Studies
- Antiviral Efficacy : In a study evaluating various heterocyclic compounds for antiviral activity, derivatives similar to this compound showed promising results against viral replication at micromolar concentrations .
- Antimicrobial Properties : A series of piperazine derivatives were tested for their efficacy against Mycobacterium tuberculosis, revealing potent activity with MIC values as low as 5 µM for structurally related compounds .
- Neuropharmacological Assessment : Research on piperazine-based drugs has indicated potential for treating conditions such as anxiety and depression due to their action on serotonin receptors .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C22H31N3O5 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H31N3O5/c1-22(2,3)30-21(28)25-14-13-24(15-18(25)19(26)23-11-7-8-12-23)20(27)29-16-17-9-5-4-6-10-17/h4-6,9-10,18H,7-8,11-16H2,1-3H3 |
InChI Key |
ROIDUAVCGFDBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)N2CCCC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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